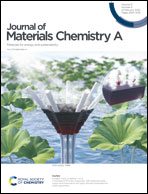Tuning the ion permeability of an Al2O3 coating layer on Fe2O3 photoanodes for improved photoelectrochemical water oxidation†
Journal of Materials Chemistry A Pub Date: 2017-04-03 DOI: 10.1039/C7TA01430A
Abstract
Inevitable surface defects on α-Fe2O3 photoanodes, a promising candidate for photoelectrochemical (PEC) water splitting with excellent stability and absorption in the visible light region, greatly limit their PEC performance for water oxidization. Surface modification is an effective strategy to decrease the negative effects of the surface defects. However, a challenge in understanding the nature of surface modification still remains. Here, we found that an ion-permeable Al2O3 coating layer can effectively prevent oxygen diffusion to the photoanode surface, thus suppressing the back reaction from oxygen reduction. The ion-permeable Al2O3 leads to ineffective surface state passivation due to the possible interface corrosion effect of OH− ions that decrease the interactions between Al2O3 and Fe2O3. In contrast, the ion-impermeable Al2O3 layer exhibits strong interactions with Fe2O3 and is mainly responsible for both surface state passivation and back reaction suppression, improving the photocurrent onset potential. Our results indicated that the modification of ion-impermeable passivation layers is a potential effective strategy to enhance the PEC performance.

Recommended Literature
- [1] Yogurt inhibits intestinal barrier dysfunction in Caco-2 cells by increasing tight junctions†
- [2] Celebrating Soft Matter's 10th Anniversary: Simplicity in complexity – towards a soft matter physics of caramel†
- [3] Novel polyaniline–polyethersulfone nanofiltration membranes: effect of in situ polymerization time on structure and desalination performance
- [4] The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine†
- [5] A general electrochemical strategy for the Sandmeyer reaction†
- [6] Lead neurotoxicity: exploring the potential impact of lead substitution in zinc-finger proteins on mental health
- [7] Effect of surface energy and roughness on cell adhesion and growth – facile surface modification for enhanced cell culture†
- [8] Preparation of stimuli responsive microgel with silver nanoparticles for biosensing and catalytic reduction of water pollutants
- [9] Ureasil organic–inorganic hybrids as photoactive waveguides for conjugated polyelectrolyte luminescent solar concentrators†
- [10] Fibers on the surface of thermo-responsive gels induce 3D shape changes†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 72063-39-9









